Cas no 82191-17-1 (Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate)

Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Chemical and Physical Properties
Names and Identifiers
-
- 2H-1,4-Benzothiazine-2-aceticacid, 3,4-dihydro-3-oxo-, ethyl ester
- Ethyl (3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
- ETHYL 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL) ACETATE
- ethyl 2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetate
- 2-Ethoxycarbonylmethyl-3,4-dihydro-3-oxo-2H-benzo-1,4-thiazin
- HMS554P16
- ethyl 2-(3-oxo-3,4-dihydro-2h-1,4-benzothiazin-2-yl)acetate
- AT25447
- AKOS016340055
- Oprea1_484347
- 4W-0254
- 82191-17-1
- SMR000031584
- RLTFSIFTPSJBLB-UHFFFAOYSA-N
- MFCD00023888
- AKOS002124421
- FT-0625860
- Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate
- SCHEMBL4335577
- ETHYL 2-(2,3-DIHYDRO-3-OXO-4H-1,4-BENZOTHIAZIN-2-YL)ACETATE
- A840270
- ETHYL2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL)ACETATE
- Maybridge1_004746
- ethyl 2-(3,4-dihydro-3-oxo-2H-1,4-benzothiazin-2-yl)acetate
- MLS000045975
- CS-0094325
- CHEMBL1302294
- HMS2446N23
- (3-oxo-3,4-dihydro-2h-benzo[1,4]thiazin-2-yl)-acetic acid ethyl ester
- CCG-238771
- SDCCGMLS-0055730.P002
- DTXSID70381136
- ethyl 2-(3-oxo-2,4-dihydro-1,4-benzothiazin-2-yl)acetate
- Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
-
- MDL: MFCD00023888
- Inchi: InChI=1S/C12H13NO3S/c1-2-16-11(14)7-10-12(15)13-8-5-3-4-6-9(8)17-10/h3-6,10H,2,7H2,1H3,(H,13,15)
- InChI Key: RLTFSIFTPSJBLB-UHFFFAOYSA-N
- SMILES: CCOC(CC1C(NC2=CC=CC=C2S1)=O)=O
Computed Properties
- Exact Mass: 251.06200
- Monoisotopic Mass: 251.062
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Surface Charge: 0
- Tautomer Count: 3
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.241
- Melting Point: 126 °C
- Boiling Point: 419°C at 760 mmHg
- Flash Point: 207.2°C
- Refractive Index: 1.564
- PSA: 80.70000
- LogP: 2.19060
- Solubility: Not determined
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Security Information
- Safety Instruction: S24/25
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM383110-5g |
ETHYL 2-(3-OXO-3,4-DIHYDRO-2H-1,4-BENZOTHIAZIN-2-YL) ACETATE |
82191-17-1 | 95%+ | 5g |
$231 | 2024-07-23 | |
TRC | E926585-100mg |
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
82191-17-1 | 100mg |
$ 80.00 | 2022-06-05 | ||
Fluorochem | 017002-1g |
Ethyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl) acetate |
82191-17-1 | 1g |
£46.00 | 2022-03-01 | ||
1PlusChem | 1P00573R-250mg |
2H-1,4-Benzothiazine-2-aceticacid, 3,4-dihydro-3-oxo-, ethyl ester |
82191-17-1 | 250mg |
$48.00 | 2025-02-21 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1164965-5g |
Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate |
82191-17-1 | 97% | 5g |
¥2093.00 | 2024-07-28 | |
TRC | E926585-10mg |
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
82191-17-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
1PlusChem | 1P00573R-100mg |
2H-1,4-Benzothiazine-2-aceticacid, 3,4-dihydro-3-oxo-, ethyl ester |
82191-17-1 | 100mg |
$59.00 | 2025-03-21 | ||
TRC | E926585-50mg |
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate |
82191-17-1 | 50mg |
$ 65.00 | 2022-06-05 | ||
A2B Chem LLC | AC41687-250mg |
Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate |
82191-17-1 | 250mg |
$45.00 | 2024-04-19 | ||
A2B Chem LLC | AC41687-1g |
Ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetate |
82191-17-1 | 1g |
$95.00 | 2024-04-19 |
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate Related Literature
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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4. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
Additional information on Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate (CAS No. 82191-17-1): A Comprehensive Overview
Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate, identified by its CAS number 82191-17-1, is a significant compound in the realm of pharmaceutical chemistry. This compound belongs to the benzothiazine class, which has garnered considerable attention due to its diverse pharmacological properties. The benzothiazine scaffold is well-known for its role in various therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. The unique structural features of this compound make it a promising candidate for further research and development in drug discovery.
The chemical structure of Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate consists of a benzothiazine ring system linked to an acetic acid ester. This configuration contributes to its potential biological activity by providing multiple sites for interaction with biological targets. The presence of the 3-Oxo group and the dihydro ring enhances its binding affinity to specific enzymes and receptors, which is crucial for developing effective pharmaceuticals.
In recent years, there has been a surge in research focused on heterocyclic compounds, particularly those derived from benzothiazine. These compounds have shown remarkable potential in modulating various biological pathways. For instance, studies have demonstrated that benzothiazine derivatives can inhibit key enzymes involved in inflammation and oxidative stress. Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has been investigated for its ability to interact with cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are pivotal in the production of pro-inflammatory mediators.
One of the most compelling aspects of Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is its potential as a lead compound for drug development. Researchers have leveraged computational methods to predict its binding interactions with target proteins. These studies have highlighted the compound's ability to dock into active sites of enzymes such as COX-2 and LOX enzymes, suggesting its efficacy in reducing inflammation. Additionally, the compound's structural flexibility allows for modifications that could enhance its pharmacokinetic properties.
The synthesis of Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the formation of the benzothiazine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the acetic acid ester moiety and the 3-Oxo group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
In terms of biological activity, Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate has shown promise in preclinical studies. These studies have focused on evaluating its efficacy in models of inflammation and pain. The compound's ability to inhibit inflammatory mediators has been attributed to its interaction with key signaling pathways involved in the inflammatory response. Furthermore, its potential to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders.
The pharmacological profile of Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetate is further enhanced by its metabolic stability. Unlike many other pharmacological agents that undergo rapid degradation in vivo, this compound exhibits prolonged half-life due to its robust chemical structure. This stability ensures sustained activity at therapeutic levels without significant accumulation or toxicity.
Recent advancements in drug delivery systems have opened new avenues for utilizing Ethyl 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yI)acetate effectively. Nanoparticle-based delivery systems have been explored to enhance bioavailability and targeted delivery to affected tissues. These innovations hold promise for developing more efficient therapies with reduced side effects.
The future direction of research on Ethyl 2-(3-Oxo--dihydro--b enchathiazin--yI) acetate includes exploring its potential in combination therapies. By pairing it with other bioactive compounds or drugs targeting different pathways, researchers aim to achieve synergistic effects that could lead to more comprehensive treatment strategies. Additionally, investigating the compound's role in disease models will provide valuable insights into its therapeutic potential.
In conclusion, Ethyl 2-(3-Oxo--dihydro--b enchathiazin--yI) acetate (CAS No. 82191--17--1) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential as a lead compound for drug development underscores the importance of continued research in this area. As our understanding of molecular interactions grows more sophisticated,so too does our ability to harness compounds like this one for therapeutic purposes。
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